5-bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene
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Overview
Description
5-bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene is an organic compound characterized by the presence of bromine, chlorine, difluoromethoxy, and methylsulfanyl groups attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method includes:
Halogenation: Starting with a suitable benzene derivative, bromination and chlorination are performed using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Thioether Formation: The methylsulfanyl group is introduced via a thiolation reaction, where a suitable thiol (e.g., methylthiol, CH3SH) reacts with the benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The bromine and chlorine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as solvent.
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (C2H5OH) as solvent.
Substitution: Sodium methoxide (NaOCH3), potassium thiolate (KSR), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated benzene derivatives.
Substitution: Amino, thiol, or alkoxy-substituted benzene derivatives.
Scientific Research Applications
5-bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-1-(methoxy)-3-(methylsulfanyl)benzene
- 5-bromo-2-chloro-1-(difluoromethoxy)-3-(ethylsulfanyl)benzene
- 5-bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfonyl)benzene
Uniqueness
Compared to similar compounds, 5-bromo-2-chloro-1-(difluoromethoxy)-3-(methylsulfanyl)benzene is unique due to the presence of both difluoromethoxy and methylsulfanyl groups. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
2169533-24-6 |
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Molecular Formula |
C8H6BrClF2OS |
Molecular Weight |
303.6 |
Purity |
95 |
Origin of Product |
United States |
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